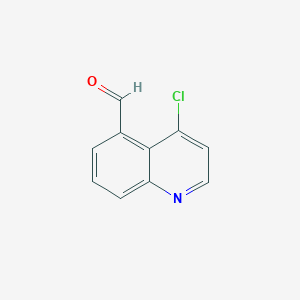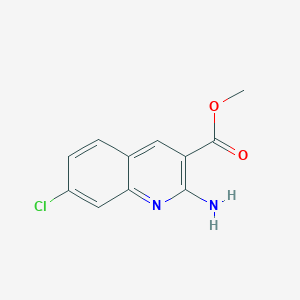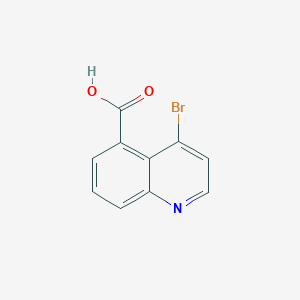
4-Bromoquinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromoquinoline-5-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in various fields, including pharmaceuticals, dyes, and agrochemicals. The bromine atom in this compound introduces additional reactivity and potential for further chemical modifications, making it a valuable compound in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline core is brominated at the 4-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxylation: The brominated quinoline undergoes carboxylation to introduce the carboxylic acid group at the 5-position. This can be achieved using reagents like carbon dioxide (CO2) under high pressure and temperature, or by using carboxylating agents such as formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Alcohols or Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
科学研究应用
4-Bromoquinoline-5-carboxylic acid is extensively used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of quinoline derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigating its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Bromoquinoline-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom enhances its reactivity, allowing for further modifications to improve its efficacy and selectivity.
相似化合物的比较
4-Bromoquinoline-5-carboxylic acid is compared with other similar compounds, such as:
Quinoline: The parent compound without bromination.
3-Bromoquinoline-5-carboxylic acid: Brominated at a different position.
2-Bromoquinoline-5-carboxylic acid: Another positional isomer.
Uniqueness: The presence of the bromine atom at the 4-position distinguishes this compound from its isomers, providing unique reactivity and potential for further chemical modifications.
属性
分子式 |
C10H6BrNO2 |
|---|---|
分子量 |
252.06 g/mol |
IUPAC 名称 |
4-bromoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |
InChI 键 |
OKDJCWSJSQQERJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


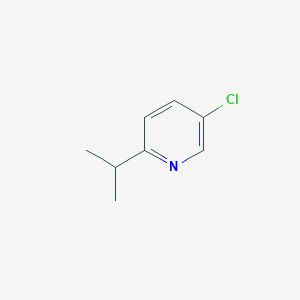


![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
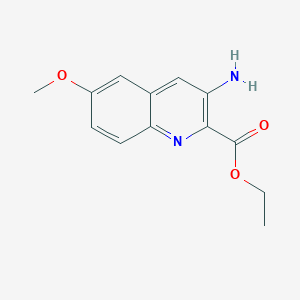

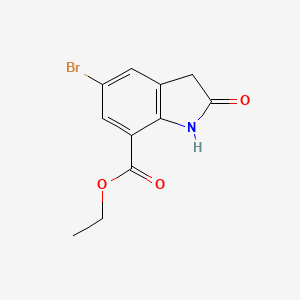

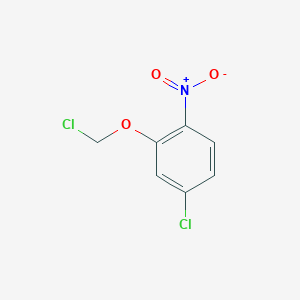
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
